![molecular formula C15H21ClN2O3S B5600907 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide derivatives exhibit a range of biological activities and have been the subject of various structural and synthetic studies. Their molecular structure often features distinct conformational aspects due to the presence of sulfonamide groups, which can significantly influence their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives can involve various strategies, including the reaction of dichlorophenylmethanesulfonamide with trichloroethylene to produce highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating high reactivity in alkylation reactions (Yu. A. Aizina et al., 2012). Another approach includes the development of chemoselective N-acylation reagents, showcasing the versatility of methanesulfonamide derivatives in synthetic chemistry (K. Kondo et al., 2000).
Molecular Structure Analysis
Methanesulfonanilides, a category related to methanesulfonamides, often exhibit specific conformational traits due to their sulfonamide and phenyl groups. Studies have detailed the bond parameters, torsion angles, and hydrogen bonding patterns that define their solid-state structures, providing insights into their molecular conformations (B. Gowda et al., 2007).
Chemical Reactions and Properties
Reactivity towards various reagents and the ability to undergo transformations such as vicarious nucleophilic substitution indicate the chemical versatility of methanesulfonamide derivatives. The electron-withdrawing effects of the sulfonamide group can activate adjacent aromatic systems for substitution reactions, expanding the utility of these compounds in organic synthesis (T. Lemek et al., 2008).
Physical Properties Analysis
The solid-state structure, determined by X-ray diffraction and supplemented by theoretical methods, reveals how molecules are packed through interactions like hydrogen bonding. Such structural details contribute to understanding the compound's physical properties, including solubility and melting point (J. E. Galván et al., 2018).
Chemical Properties Analysis
The formation of dimers through hydrogen bonding and other intermolecular interactions is a common theme in the chemical behavior of methanesulfonamide derivatives. These interactions not only define their chemical properties but also their biological activity, as the amide hydrogen is positioned for interaction with biological receptors (B. Gowda et al., 2007).
科学的研究の応用
Structural Characterization and Biological Activity
Research on various dichlorophenylmethanesulfonamide derivatives, such as N-(2,3-dichlorophenyl)methanesulfonamide, has been conducted to understand their molecular structure and potential biological activities. These studies often explore the bond parameters and conformations which are crucial for their interaction with biological receptors. For example, the amide H atom's position in relation to the benzene ring plane and the methanesulfonyl group's orientation are key factors in their biological activity. The molecules form specific patterns of hydrogen bonding, such as N—H⋯O hydrogen bonds, which are significant for their packing and, potentially, their biological functions (Gowda, Foro, & Fuess, 2007).
Chemical Synthesis and Reactivity
Other studies focus on the synthesis of phenylmethanesulfonamide derivatives and their reactivity. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene has been explored, leading to new electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. These compounds demonstrate high reactivity, which could be valuable in organic synthesis and the development of new chemical reagents (Aizina, Levkovskaya, & Rozentsveig, 2012).
Microbial Degradation and Environmental Impact
The biodegradation of chlorinated aliphatic hydrocarbons by methane-oxidizing cultures, including studies on the microbial metabolism of methanesulfonic acid, provides insights into the environmental impact and potential bioremediation applications of these compounds. Methanesulfonic acid, for example, is a key intermediate in the sulfur cycle, with specific aerobic bacteria capable of using it as a carbon and energy substrate (Kelly & Murrell, 1999). Additionally, the microbial reduction of chlorinated solvents, like the reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, highlights the potential of microorganisms in synthesizing chiral intermediates for pharmaceutical applications (Patel, Banerjee, Mcnamee, & Szarka, 1993).
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-9-5-4-8-13(14)16)12-15(19)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUDEHJHMBRPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

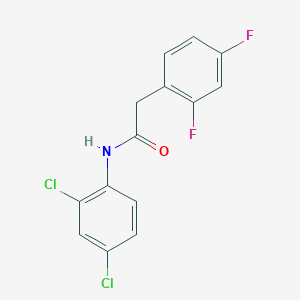
![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)
![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)
![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)
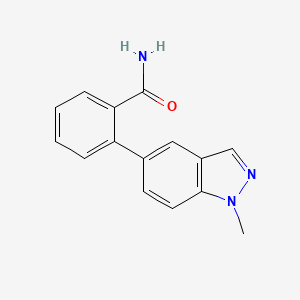
![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5600863.png)

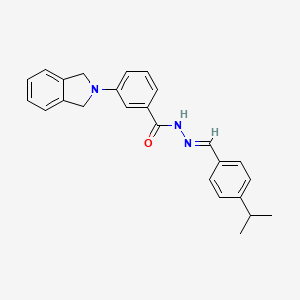
![5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)
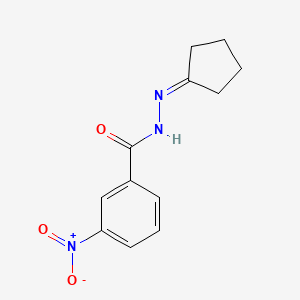
![6-[(4-bromobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5600899.png)
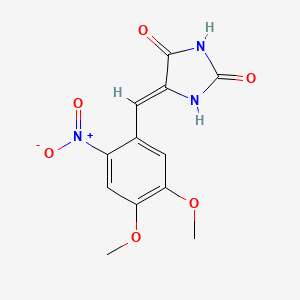
![4-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5600930.png)
![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)